Dibenzo[de,qr]naphthacene-9,14-dione
Description
Dibenzo[de,qr]naphthacene-9,14-dione is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fused naphthacene core with two ketone groups at positions 9 and 12. This structure confers unique electronic and optical properties due to extended π-conjugation and electron-withdrawing dione moieties. For instance, twistacenes like DPyN and DPyA (dibenzo[de,qr]tetracene derivatives) exhibit strong nonlinear optical (NLO) responses and exciton dynamics, highlighting the role of conjugation length and substituents in modulating properties .
Properties
Molecular Formula |
C24H12O2 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
hexacyclo[10.10.2.02,11.04,9.016,24.019,23]tetracosa-1(22),2(11),4,6,8,12,14,16(24),17,19(23),20-undecaene-3,10-dione |
InChI |
InChI=1S/C24H12O2/c25-23-15-7-1-2-8-16(15)24(26)22-18-10-4-6-14-12-11-13-5-3-9-17(21(22)23)19(13)20(14)18/h1-12H |
InChI Key |
JFJHHYZZQGKZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=CC=CC5=C4C6=C(C=CC=C63)C=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dibenzo[b,def]chrysene-7,14-dione (C-5401331)
- Structural Differences : Unlike Dibenzo[de,qr]naphthacene-9,14-dione, C-5401331 features a chrysene core fused with benzo groups, with diones at positions 7 and 13. This results in a distinct π-conjugation pattern and steric arrangement.
- Functional Properties: Binding Affinity: C-5401331 demonstrated a docking energy of -10.0 kcal/mol for Tim-3 protein, outperforming analogs with an average of -9.0 kcal/mol . Electronic Effects: The position of dione groups in C-5401331 may enhance charge transfer efficiency compared to naphthacene derivatives.
Dibenzo[a,c]naphthacene (NIST Data)
- Structural Comparison : This isomer lacks dione groups but shares the naphthacene backbone. The absence of electron-withdrawing ketones reduces its dipole moment and alters solubility.
- Applications: Non-dione PAHs like dibenzo[a,c]naphthacene are often studied for their photophysical properties, though their NLO performance is typically inferior to dione-containing analogs .
Dibenzpyrenequinones
- Synthesis and Stability: Cyclization of aminobenzoyl naphthalenes yields dibenzpyrenequinones (e.g., 1:2:6:7-dibenzpyrene-3:8-quinone), which share quinone functionalities but differ in ring fusion. These compounds exhibit high thermal stability (m.p. 399–401°C) .
- Electronic Properties: Quinones in dibenzpyrene derivatives facilitate redox activity, making them suitable for organic electronics, whereas naphthacene diones may prioritize optical applications.
Twistacenes (DPyN and DPyA)
- Conjugation Effects : DPyN (naphthalene-bridged) and DPyA (anthracene-bridged) twistacenes show enlarged π-systems compared to naphthacene diones.
- NLO Performance :
- Z-scan measurements revealed ultrafast reverse saturable absorption (RSA) in DPyN/DPyA, with DPyA exhibiting stronger broadband absorption due to anthracene’s extended conjugation .
- Transient absorption spectroscopy identified long-lived excited states (>1 ns), critical for optical limiting applications.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Dione Positions | Key Property | Application Potential |
|---|---|---|---|---|
| This compound | Naphthacene | 9,14 | High π-conjugation, NLO activity | Optoelectronics, Sensors |
| C-5401331 | Chrysene | 7,14 | Strong protein binding (-10.0 kcal/mol) | Immunotherapy |
| Dibenzpyrene-3:8-quinone | Pyrene | 3,8 | Thermal stability (m.p. 399–401°C) | Organic electronics |
| DPyA | Anthracene-bridged | None | Broadband RSA (anthracene conjugation) | Optical limiting devices |
Table 2: Spectroscopic and Binding Data
| Compound | Absorption Range (nm) | Docking Energy (kcal/mol) | Excited-State Lifetime |
|---|---|---|---|
| C-5401331 | Not reported | -10.0 | Not studied |
| DPyA | 400–800 | N/A | >1 ns |
| Dibenzpyrenequinone | UV-vis (300–500) | N/A | Not reported |
Research Findings and Trends
- Optoelectronic Superiority: Dione-containing PAHs generally outperform non-dione analogs in NLO applications due to enhanced charge separation. For example, twistacenes with anthracene bridges (DPyA) show stronger RSA than naphthalene-bridged systems (DPyN) .
- Biological Relevance : The Tim-3 binding affinity of C-5401331 suggests that dione positioning influences molecular recognition, a trait that could guide the design of this compound derivatives for targeted therapies .
- Synthetic Challenges: Cyclization methods (e.g., H₂O₂ or Cu₂O-mediated) for dibenzpyrenequinones may inform scalable routes for naphthacene diones, though regioselectivity remains a hurdle.
Preparation Methods
Cyclization and Benzannulation Approaches
A prominent method involves transition-metal catalyzed alkyne benzannulation and cyclization reactions. For example, starting from dibromo-substituted polycyclic precursors, palladium- or platinum-catalyzed reactions enable the formation of extended fused aromatic systems, which are precursors to dibenzo[de,qr]naphthacene derivatives. This approach was demonstrated in the synthesis of related nanographenes, where Pd(PPh3)4 or PtCl2 catalyzed the annulation of diarylacetylenes to brominated precursors, yielding benzannulated products in moderate yields (15-46%).
Diels–Alder Reactions
Diels–Alder cycloaddition has been employed to construct the tetracene core and related polycyclic structures. Substituted 2-aminobenzoic acids (aryne precursors) react with diene compounds such as dienenone or tetraenenone to form the fused ring system characteristic of dibenzo[de,qr]naphthacene derivatives. This method allows for systematic tuning of the molecular structure and electronic properties.
Oxidation to Quinones
Summary of Key Preparation Steps and Yields
| Step | Method/Reaction Type | Key Reagents/Catalysts | Yield Range (%) | Notes |
|---|---|---|---|---|
| Polycyclic framework formation | Pd- or Pt-catalyzed benzannulation | Pd(PPh3)4, PtCl2, diarylacetylenes | 15–46 | Benzannulation of dibromo precursors |
| Diels–Alder cycloaddition | Cycloaddition of aryne and diene | Substituted 2-aminobenzoic acids, dienenone/tetraenenone | Not specified | Enables molecular tuning |
| Oxidation to quinone | Aerial oxidation or DDQ oxidation | DDQ, triflic acid, O2 | Up to 83 | Mild conditions, high efficiency |
| Aryne route | Base-induced aryne generation | NaNH2, n-BuLi, t-BuOK, THF/furan | Up to 85 | Dibromide intermediates crucial |
Research Findings and Analysis
- Transition-metal catalyzed benzannulation is effective for constructing large, fused aromatic systems with zigzag and armchair edges, which are structurally related to dibenzo[de,qr]naphthacene-9,14-dione.
- The Diels–Alder reaction route offers a versatile platform for preparing substituted tetracene derivatives with controlled electronic properties, which can be further oxidized to quinones.
- Oxidation using DDQ or aerial oxygen is a preferred method for converting precursors to the quinone form, providing good yields and avoiding harsh conditions that could degrade the aromatic framework.
- Aryne chemistry enables regioselective synthesis of annelated polycyclic compounds, facilitating access to dibenzo derivatives with high purity and yield.
Q & A
Q. What are the recommended methods for synthesizing Dibenzo[de,qr]naphthacene-9,14-dione, and what intermediates are critical to monitor?
A four-step synthesis pathway, analogous to methods used for structurally similar compounds like dibenzo(g,p)chrysene, involves starting from fluoren-9-one. Key intermediates include 9,9'-bifluorene-9,9'-diol and spirocyclic derivatives, which must be characterized via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to ensure purity and structural integrity .
Q. How can UV/VIS and fluorescence spectroscopy be utilized to characterize this compound?
UV/VIS spectroscopy reveals absorption maxima in the 300–400 nm range due to π→π* transitions, while fluorescence spectroscopy shows emission peaks indicative of its extended conjugation. These spectra should be compared against reference data (e.g., NIST Chemistry WebBook) to confirm molecular identity and assess electronic properties .
Q. What experimental conditions are critical for ensuring the stability of this compound during storage and handling?
The compound’s stability is influenced by its ionization energy (~6.91 eV for analogous fused-ring systems), which suggests moderate reactivity under ambient conditions. Store in inert atmospheres (e.g., argon) at low temperatures (-20°C) to prevent oxidation or photodegradation. Periodic purity checks via thin-layer chromatography (TLC) are advised .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound with biological targets like Tim-3?
Molecular docking simulations (e.g., using AutoDock Vina) can model interactions with proteins such as Tim-3. For example, structurally similar dibenzo[b,def]chrysene-7,14-dione derivatives exhibit docking energies of -10.0 kcal/mol, indicating strong binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies address contradictions in spectroscopic data for this compound across literature sources?
Discrepancies in UV/VIS or fluorescence spectra may arise from solvent polarity or impurities. Standardize measurements using solvents like dichloromethane or tetrahydrofuran, and cross-reference with high-purity samples (e.g., NIST-certified standards). Statistical analysis (e.g., principal component analysis) can resolve outlier datasets .
Q. How does the π-conjugation system of this compound influence its electronic properties for applications in organic electronics?
The extended π-system enables charge carrier mobility suitable for organic semiconductors. Cyclic voltammetry (CV) can measure oxidation/reduction potentials, while density functional theory (DFT) calculations predict bandgap energies (~1.5–2.0 eV). Compare results with analogous compounds like dibenzo[fg,wx]hexacene to validate performance .
Q. What synthetic modifications enhance the reactivity of this compound for electrophilic substitution reactions?
Introduce electron-donating groups (e.g., methoxy or amino) at peripheral positions to activate specific sites. Monitor regioselectivity using kinetic studies and computational modeling (e.g., Fukui indices). For example, bromination at the 2- and 9-positions has been demonstrated for related dibenzo[b,def]chrysene derivatives .
Methodological Notes
- Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST Chemistry WebBook) and avoid reliance on non-peer-reviewed sources like chem960.com .
- Contradiction Resolution : Use multi-technique validation (e.g., NMR + HRMS + X-ray crystallography) to address conflicting data .
- Advanced Applications : Prioritize studies on electronic properties and molecular interactions, leveraging computational tools (DFT, docking) to guide experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
